Cas no 57399-97-0 (Ethyl (4-aminophenyl)carbamate)

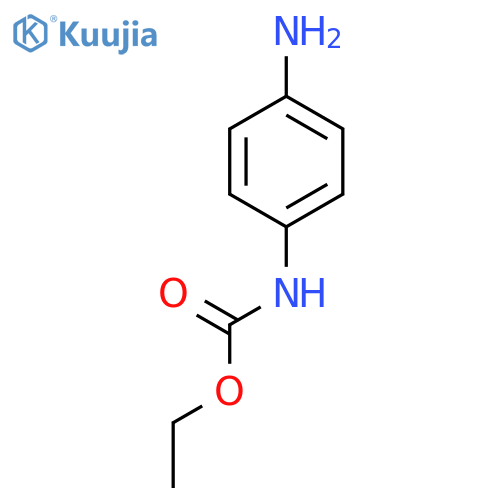

57399-97-0 structure

商品名:Ethyl (4-aminophenyl)carbamate

CAS番号:57399-97-0

MF:C9H12N2O2

メガワット:180.203782081604

MDL:MFCD00134818

CID:1087409

PubChem ID:329775479

Ethyl (4-aminophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- Ethyl (4-aminophenyl)carbamate

- ethyl (4-aminophenyl)carbamate(SALTDATA: FREE)

- ethyl N-(4-aminophenyl)carbamate

- ALBB-024842

- AS-60407

- Carbamic acid, (4-aminophenyl)-, ethyl ester

- SCHEMBL854996

- DTXSID60508375

- Z283822580

- AKOS000153799

- Ethyl(4-aminophenyl)carbamate

- 57399-97-0

- MFCD00134818

- (4-Amino-phenyl)-carbamic acid ethyl ester

- CS-0094348

- D96066

- DA-18466

- Ethyl (4-aminophenyl)carbamate, AldrichCPR

- SABZQUOBNXDLDV-UHFFFAOYSA-N

- EN300-41671

- 4-Amino-phenyl-urethane

-

- MDL: MFCD00134818

- インチ: InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)

- InChIKey: SABZQUOBNXDLDV-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)NC1=CC=C(C=C1)N

計算された属性

- せいみつぶんしりょう: 180.09000

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.4Ų

じっけんとくせい

- PSA: 64.35000

- LogP: 2.49140

Ethyl (4-aminophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D771303-1g |

ETHYL (4-AMINOPHENYL)CARBAMATE |

57399-97-0 | 99% | 1g |

$275 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-351777A-5g |

ethyl N-(4-aminophenyl)carbamate, |

57399-97-0 | 5g |

¥6017.00 | 2023-09-05 | ||

| Enamine | EN300-41671-0.5g |

ethyl N-(4-aminophenyl)carbamate |

57399-97-0 | 95.0% | 0.5g |

$54.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D771303-250mg |

ETHYL (4-AMINOPHENYL)CARBAMATE |

57399-97-0 | 99% | 250mg |

$165 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-351777A-5 g |

ethyl N-(4-aminophenyl)carbamate, |

57399-97-0 | 5g |

¥6,017.00 | 2023-07-11 | ||

| Aaron | AR00EDA4-10g |

ETHYL (4-AMINOPHENYL)CARBAMATE |

57399-97-0 | 95% | 10g |

$643.00 | 2023-12-13 | |

| abcr | AB218695-5g |

Ethyl(4-aminophenyl)carbamate, 95%; . |

57399-97-0 | 95% | 5g |

€381.90 | 2025-02-20 | |

| A2B Chem LLC | AG69296-1g |

Ethyl (4-aminophenyl)carbamate |

57399-97-0 | 95% | 1g |

$61.00 | 2024-04-19 | |

| A2B Chem LLC | AG69296-5g |

Ethyl (4-aminophenyl)carbamate |

57399-97-0 | 95% | 5g |

$212.00 | 2024-04-19 | |

| Aaron | AR00EDA4-1g |

Ethyl (4-aminophenyl)carbamate |

57399-97-0 | 95% | 1g |

$120.00 | 2025-01-24 |

Ethyl (4-aminophenyl)carbamate 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

57399-97-0 (Ethyl (4-aminophenyl)carbamate) 関連製品

- 71026-66-9(N-Boc-p-phenylenediamine)

- 2621-79-6(N-methyl-N-phenylurethane)

- 101-99-5(Ethyl N-phenylcarbamate)

- 122-42-9(Propham)

- 1538-74-5(Carbamic acid,N-phenyl-, butyl ester)

- 603-52-1(Ethyl N,N-diphenylcarbamate)

- 25216-27-7(propyl N-naphthalen-1-ylcarbamate)

- 5255-66-3(Carbamic acid, (4-methylphenyl)-, ethyl ester)

- 3422-01-3(N-(tert-Butoxycarbonyl)aniline)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57399-97-0)Ethyl (4-aminophenyl)carbamate

清らかである:99%

はかる:10g

価格 ($):550.0